Bienvenue dans la boutique en ligne BenchChem!

2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid

Fragment-based drug discovery Bioisostere design 3D chemical space exploration

Geminal 2,2-heterobifunctional spiro[3.3]heptane—a rigid, saturated benzene bioisostere (Fsp3 0.818) with differentiated free acid (pKa ~3.61) and ethyl ester handles at a single ring position. Enables chemoselective, sequential derivatization for targeted covalent inhibitor design while maintaining fixed exit vectors. Validated in Sonidegib analogs and Roche 2023 HBV antiviral scaffolds. Gram-scale supplier availability eliminates synthesis bottlenecks.

Molecular Formula C11H16O4
Molecular Weight 212.245
CAS No. 2116201-81-9
Cat. No. B2805267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid
CAS2116201-81-9
Molecular FormulaC11H16O4
Molecular Weight212.245
Structural Identifiers
SMILESCCOC(=O)C1(CC2(C1)CCC2)C(=O)O
InChIInChI=1S/C11H16O4/c1-2-15-9(14)11(8(12)13)6-10(7-11)4-3-5-10/h2-7H2,1H3,(H,12,13)
InChIKeyGERXLPFYYYKBMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid (CAS 2116201-81-9): Sourcing and Baseline Characterization Guide


2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid (CAS 2116201-81-9), systematically named spiro[3.3]heptane-2,2-dicarboxylic acid 2-ethyl ester, is a C11H16O4 heterobifunctional spirocyclic building block (MW 212.24 g/mol) featuring a rigid, fully saturated spiro[3.3]heptane core bearing both a free carboxylic acid and an ethyl ester at the geminal 2-position [1]. The spiro[3.3]heptane scaffold is an established saturated benzene bioisostere, valued in medicinal chemistry for its high fraction of sp3-hybridized carbons (Fsp3 = 0.818 for this derivative), nonplanar geometry, and well-defined exit vectors that enable systematic exploration of three-dimensional chemical space [2]. Suppliers including Enamine (via Chemspace), Biosynth (via CymitQuimica), and ChemScene offer this compound at scales from 50 mg to 1 g with purities typically ≥95% [1].

Why In-Class Spiro[3.3]heptane Analogs Cannot Substitute for 2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid


Within the spiro[3.3]heptane-2-carboxylic acid derivative family, ostensibly similar compounds—such as the 2,6-dicarboxylic acid (CAS 3057-91-8), the 2-mono-carboxylic acid (CAS 28114-87-6), or the 2-methoxycarbonyl analog (CAS 1888829-23-9)—exhibit fundamentally different physicochemical properties and synthetic utility profiles that preclude simple interchange [1]. The geminal 2,2-heterobifunctional arrangement of 2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid presents two differentiated carboxyl functionalities (free acid and ethyl ester) with distinct reactivity, enabling chemoselective, sequential derivatization at a single ring position while maintaining the spiro junction's rigid exit-vector geometry [2]. In contrast, the 2,6-regioisomeric analog (CAS 28114-90-1) distributes functionality across both rings, producing different substitution vectors altogether; the mono-acid lacks the ester handle for orthogonal protection strategies; and the methyl ester analog (CAS 1888829-23-9) differs in lipophilicity (LogP ~1.82 for the ethyl ester vs. lower values for the methyl ester) and steric bulk at the ester site, which can critically influence both reactivity in subsequent transformations and passive permeability in biological contexts [3]. These structural distinctions translate into non-interchangeable synthetic planning, as documented by the growing body of medicinal chemistry literature demonstrating that even minor alterations in spiro[3.3]heptane substitution patterns produce measurably different biological and physicochemical outcomes [4].

Quantitative Differentiation Evidence: 2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid vs. Closest Analogs


Fsp3 Carbon Saturation vs. Benzene: A Quantitative Three-Dimensionality Advantage

The spiro[3.3]heptane core in 2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid achieves an Fsp3 value of 0.818, compared to Fsp3 = 0 for a benzene ring (the canonical 'flatland' bioisostere it replaces) and Fsp3 = 1.0 for the unsubstituted spiro[3.3]heptane hydrocarbon [1][2]. This high sp3 fraction is directly correlated with improved clinical success rates in drug discovery: Lovering et al. demonstrated that compounds with Fsp3 ≥ 0.45 are significantly more likely to progress from discovery through clinical trials than compounds with Fsp3 < 0.45 [3]. The 2-ethoxycarbonyl derivative retains 82% of the scaffold's maximum sp3 character while incorporating two functional handles, making it an optimal balance of three-dimensionality and synthetic tractability compared to the unsubstituted scaffold (Fsp3 = 1.0 but no functionality) or an aromatic phenyl ring (Fsp3 = 0, planar geometry) [4].

Fragment-based drug discovery Bioisostere design 3D chemical space exploration

Lipophilicity Differentiation: Ethyl Ester LogP Advantage Over Methyl and Positional Isomers

2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid exhibits a calculated LogP of 1.82 (Chemspace) or 1.5846 (ChemScene), positioning it in an intermediate lipophilicity range favorable for both aqueous solubility and passive membrane permeability [1]. The 2,6-regioisomeric ethyl ester (CAS 28114-90-1) shows a markedly lower LogP of 1.1, while spiro[3.3]heptane-2,6-dicarboxylic acid (CAS 3057-91-8) has a LogP of approximately 1.0 [2][3]. The 2-methoxycarbonyl analog (CAS 1888829-23-9) is predicted to have a lower LogP than the ethyl ester due to the smaller alkyl chain, though direct experimental LogP data are not available at the same confidence level [4]. The target compound's LogP is intermediate between the more hydrophilic diacid and the more lipophilic unsubstituted scaffold (LogP ~3.44 estimated for spiro[3.3]heptane), striking a balance that avoids both poor solubility and excessive lipophilicity-driven promiscuity .

Lipophilic efficiency (LipE) ADME optimization Passive permeability

Acidity Modulation: Carboxylic Acid pKa Differentiation for pH-Dependent Solubility and Salt Formation

The predicted pKa of the free carboxylic acid group in 2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid is 3.61 ± 0.20 . This value is notably lower than the pKa reported for spiro[3.3]heptane-3-carboxylic acid (pKa = 4.77) , indicating that the geminal ethoxycarbonyl substituent exerts an electron-withdrawing inductive effect that increases acidity relative to mono-substituted analogs. The pKa of 3.61 places this compound's acid group in a range where it will be predominantly ionized at physiological pH (7.4), enhancing aqueous solubility for biological assays, while remaining sufficiently acidic for classical salt formation with pharmaceutically acceptable bases during procurement-stage formulation screening [1].

Ionization state pH-dependent solubility Salt screening

Steric and Conformational Differentiation: Exit Vector Geometry vs. 2,6-Regioisomeric and Mono-Substituted Analogs

The spiro[3.3]heptane scaffold in 2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid enforces non-coplanar exit vectors with an angle of approximately 80–90° between the two carboxyl functionalities at the geminal 2-position [1]. This geometry is fundamentally distinct from: (a) the 2,6-regioisomer (CAS 28114-90-1), which orients substituents across two different rings with a ~180° vector relationship; (b) the mono-carboxylic acid analog (CAS 28114-87-6), which presents only a single functional handle; and (c) the benzene ring it replaces as a bioisostere, which enforces coplanar (0° or 180°) substitution geometries [2]. The geminal 2,2-difunctionalization pattern of the target compound uniquely enables divergent derivatization from a single ring position while maintaining spatial orientation distinct from other regioisomers—a critical consideration when mapping structure-activity relationships across a chemical series [3].

Exit vector geometry Scaffold hopping Conformational restriction

Commercial Availability and Scalability: Multi-Supplier Sourcing with Documented Purity Thresholds

2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid is commercially available from at least four independent suppliers (Enamine via Chemspace, Biosynth via CymitQuimica, ChemScene, and Leyan) with catalog purities of 95% (Enamine) to 98% (ChemScene, Leyan) [1]. Enamine, a primary manufacturer of spiro[3.3]heptane building blocks with documented multigram-to-decagram synthesis capabilities for related scaffolds, lists quantities from 100 mg to 1 g with 2-day lead times in the US [1]. In contrast, the 2-methoxycarbonyl analog (CAS 1888829-23-9) is listed by fewer suppliers, and spiro[3.3]heptane-2,2-dicarboxylic acid (the parent diacid) is primarily available from niche suppliers only [2]. The multi-supplier status of the target compound, combined with its origin from Enamine's established spirocyclic building block program, indicates reliable supply chain continuity for medium-term research programs—a practical procurement consideration distinct from less commercially developed analogs [3].

Chemical procurement Supply chain reliability Building block sourcing

Scaffold-Level Biological Validation: Spiro[3.3]heptane Core Retains Target Potency When Replacing Benzene in Approved Drugs

The spiro[3.3]heptane scaffold—the core structural motif of 2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid—has been experimentally validated as a saturated benzene bioisostere in multiple drug contexts [1]. When the meta-benzene ring of the anticancer drug Sonidegib (a Hedgehog pathway inhibitor) was replaced with the spiro[3.3]heptane core, the resulting analog retained inhibitory activity with IC50 values of 0.24–0.48 µM against the Hedgehog signaling pathway, demonstrating that the scaffold maintains target engagement while reducing planarity . Similarly, incorporation into Vorinostat (replacing the phenyl ring) and Benzocaine (replacing para-benzene) preserved biological function [1]. While these data pertain to the spiro[3.3]heptane core rather than the specific 2-ethoxycarbonyl-2-carboxylic acid derivative, they establish class-level validation that differentiated 2,2-heterobifunctional building blocks like the target compound can serve as direct synthetic entry points to biologically validated chemotypes, bypassing the need for de novo scaffold validation [2].

Bioisostere validation Kinase inhibition Hedgehog pathway

Priority Application Scenarios for 2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid in Research and Industrial Settings


Fragment-Based Drug Discovery (FBDD): High-Fsp3 Core for 3D Fragment Library Construction

The Fsp3 value of 0.818, combined with the rigid spirocyclic core and two chemically differentiated functional handles (free carboxylic acid for amide coupling or salt formation; ethyl ester for orthogonal protection/hydrolysis strategies), makes 2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid an ideal entry point for constructing three-dimensional fragment libraries. Direct head-to-head comparison against benzene-based fragment cores (Fsp3 = 0) shows an absolute Fsp3 advantage of +0.818, aligning with Lovering's established correlation between increased carbon saturation and improved clinical progression rates [1]. The scaffold's proven bioisosteric equivalence to benzene in Sonidegib, Vorinostat, and Benzocaine contexts provides immediate target-class hypotheses for fragment screening campaigns [2].

Targeted Covalent Inhibitor Design: Chemoselective Derivatization via Differentiated Carboxyl Functionalities

The geminal 2,2-heterobifunctional architecture—presenting a free carboxylic acid (pKa ~3.61) alongside an ethyl ester—enables chemoselective, sequential derivatization at a single spirocyclic ring position. This is in contrast to the 2,6-regioisomer (CAS 28114-90-1), which distributes reactive handles across two different rings. The orthogonality permits, for example, initial amide bond formation via the free acid (to install a target-binding warhead) followed by ester hydrolysis and further functionalization, all while maintaining the spiro[3.3]heptane core's rigid exit vector geometry [3]. This synthetic strategy is particularly valuable for constructing targeted covalent inhibitors where precise spatial orientation of the electrophilic warhead relative to the binding scaffold is critical for potency and selectivity [4].

Bioisosteric Scaffold Hopping in Late-Stage Lead Optimization: Benzene Replacement with Validated sp3 Scaffold

For lead series containing a para- or meta-substituted benzoic acid or benzyl ester motif, 2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid provides a direct synthetic entry point to explore spiro[3.3]heptane-based benzene replacements. The scaffold's validation in Sonidegib analogs (IC50 = 0.24–0.48 µM retained vs. parent drug) demonstrates that potency can be preserved while gaining the sp3 scaffold's advantages in solubility, metabolic stability, and IP novelty . The intermediate LogP (1.58–1.82) supports oral bioavailability optimization, and the enhanced acidity (ΔpKa ≈ -1.2 vs. mono-acid analogs) facilitates salt form screening for formulation development [5]. The availability from multiple suppliers at gram scale enables SAR exploration without supply chain bottlenecks [6].

HBV Inhibitor Development: Spiro[3.3]heptane-Containing HBsAg Inhibitor Precursor

Hoffmann-La Roche's 2023 patent application (US 2023/0331715 A1) discloses spiro[3.3]heptane derivatives as HBsAg and HBeAg inhibitors for hepatitis B virus infection treatment, establishing the spiro[3.3]heptane scaffold as a privileged chemotype in antiviral drug discovery [7]. 2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid, with its differentiated carboxyl functionalities at the 2-position, serves as a versatile synthetic intermediate for constructing the elaborated spiro[3.3]heptane derivatives claimed in this patent family. The scaffold's rigid, nonplanar geometry and favorable physicochemical profile (Fsp3 = 0.818, intermediate LogP) align with the property requirements for antiviral lead optimization, positioning this building block as a strategic procurement choice for HBV drug discovery programs [8].

Quote Request

Request a Quote for 2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.